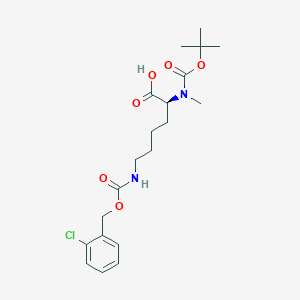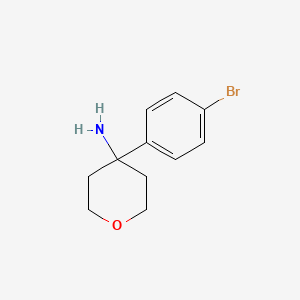
Boc-Nalpha-methyl-Ne-2-chlorobenzyl-oxycarbonyl-L-lysine
Übersicht
Beschreibung
Boc-Nalpha-methyl-Ne-2-chlorobenzyl-oxycarbonyl-L-lysine, also known as Boc-Meboc-Lys, is a synthetic peptide derived from the amino acid lysine. It is a reagent used for the synthesis of peptides in the laboratory. Boc-Meboc-Lys has the ability to form amide bonds with other amino acids, making it an important tool in peptide synthesis. It is also used in the synthesis of other compounds such as peptide hormones, antibiotics, and enzymes.
Wissenschaftliche Forschungsanwendungen
Protected Lysine Derivatives in Peptide Synthesis
Protected lysine derivatives, such as Boc-protected amino acids, are crucial intermediates in peptide synthesis. These compounds allow for the selective deprotection and coupling of amino acid residues, enabling the construction of complex peptide structures. For example, the synthesis of marine natural products and biogenetic precursors of pyrrole-imidazole alkaloids involves similar methodologies, utilizing protected lysine derivatives for solid-phase peptide synthesis (Lindel et al., 2000).
Advancements in Deprotection Techniques
The development of efficient deprotection methods for Boc groups, as seen in Han et al. (2001), highlights the importance of selective deprotection in peptide chemistry. Their work demonstrates the selective removal of Boc groups from amino acids and peptides, a critical step in peptide synthesis that would be relevant for compounds like Boc-Nalpha-methyl-Ne-2-chlorobenzyl-oxycarbonyl-L-lysine (Han et al., 2001).
Role in Polymer and Nanoparticle Research
The application of lysine derivatives extends into polymer and nanoparticle research, where they are used to introduce specific functionalities or enhance material properties. For instance, the synthesis and characterization of amphiphilic poly(L-lactide)-b-dendritic poly(L-lysine)s, as investigated by Li et al. (2006), exemplify the use of protected lysine derivatives in creating novel biomaterials with potential applications in drug delivery and tissue engineering (Li et al., 2006).
Eigenschaften
IUPAC Name |
(2S)-6-[(2-chlorophenyl)methoxycarbonylamino]-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29ClN2O6/c1-20(2,3)29-19(27)23(4)16(17(24)25)11-7-8-12-22-18(26)28-13-14-9-5-6-10-15(14)21/h5-6,9-10,16H,7-8,11-13H2,1-4H3,(H,22,26)(H,24,25)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHFXKKTXOVPLR-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CCCCNC(=O)OCC1=CC=CC=C1Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@@H](CCCCNC(=O)OCC1=CC=CC=C1Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29ClN2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[1-(6-chloropyridazin-3-yl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetic acid](/img/structure/B1521602.png)
![6-Chloro-3-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1521605.png)


![3-[(4-Bromophenyl)methyl]-5-(chloromethyl)-1,2,4-oxadiazole](/img/structure/B1521610.png)
![2-[(4-Fluorophenyl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1521611.png)
![3-{[4-(Propan-2-yl)benzenesulfonyl]methyl}furan-2-carboxylic acid](/img/structure/B1521612.png)
![6-[(3-Phenylprop-2-en-1-yl)oxy]pyridine-3-carbonitrile](/img/structure/B1521613.png)
![7-Chloro-3-(propan-2-yl)-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B1521617.png)
![3-Amino-2-[(4-fluorophenyl)methyl]propanamide](/img/structure/B1521618.png)
